

Application Notes: In Vitro Kinase Assay for Bisindolylmaleimide VII

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Compound of Interest

Compound Name: *Bisindolylmaleimide VII*

Cat. No.: *B1667443*

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Introduction

Bisindolylmaleimides are a class of potent, ATP-competitive kinase inhibitors. While specific data for **Bisindolylmaleimide VII** is not readily available in public literature, the bisindolylmaleimide family of compounds are well-characterized as inhibitors of Protein Kinase C (PKC) and Glycogen Synthase Kinase-3 (GSK-3).^{[1][2]} These kinases are crucial components of intracellular signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism. Dysregulation of PKC and GSK-3 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.^{[1][3]} Therefore, bisindolylmaleimides are valuable tools for studying the roles of these kinases and as potential therapeutic agents.

This document provides detailed protocols for in vitro kinase assays to characterize the inhibitory activity of **Bisindolylmaleimide VII**, or other members of this class, against PKC and GSK-3.

Mechanism of Action

Bisindolylmaleimides exert their inhibitory effect by competing with ATP for the binding site on the kinase domain.^[4] This competitive inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking the downstream signaling cascade. The selectivity of different bisindolylmaleimide analogs for various kinases is determined by subtle differences in their chemical structures, which affect their affinity for the ATP-binding pocket of each kinase.^[5]

Applications

- Drug Discovery and Development: To screen for and characterize the potency and selectivity of novel kinase inhibitors.
- Basic Research: To investigate the physiological and pathological roles of specific kinases in cellular signaling pathways.
- High-Throughput Screening (HTS): The described assay formats can be adapted for HTS to identify new kinase inhibitors from large compound libraries.

Quantitative Data: IC50 Values of Bisindolylmaleimide Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common bisindolylmaleimide compounds against various protein kinases. This data is essential for comparing the potency and selectivity of new compounds like

Bisindolylmaleimide VII.

Compound	Target Kinase	IC50 (nM)
Bisindolylmaleimide I	PKC α	20
(GF109203X)	PKC β I	17
PKC β II		16
PKC γ		20
GSK-3 β		170 (in immunoprecipitates)
Bisindolylmaleimide IV	PKC	100 - 550
PKA		2000 - 11800
Bisindolylmaleimide VIII	Rat Brain PKC	158
PKC α		53
PKC β I		195
PKC β II		163
PKC γ		213
PKC ϵ		175
Bisindolylmaleimide IX	PKC α	5
(Ro 31-8220)	PKC β I	24
PKC β II		14
PKC γ		27
PKC ϵ		24
GSK-3 β		38 (in Sf21 cells)
Bisindolylmaleimide XI	PKC α	9
PKC β I		28
PKC ϵ		108

Data compiled from multiple sources.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

Two primary protocols are provided below: one for a Protein Kinase C (PKC) assay and one for a Glycogen Synthase Kinase-3 (GSK-3) assay. These protocols can be adapted to test the inhibitory activity of **Bisindolylmaleimide VII**.

Protocol 1: In Vitro Protein Kinase C (PKC) Assay

This protocol is based on a radioactive assay that measures the incorporation of ^{32}P from [γ - ^{32}P]ATP into a specific substrate peptide.[9]

Materials:

- Purified, active PKC enzyme
- PKC substrate peptide (e.g., QKRPSQRSKYL)[9]
- **Bisindolylmaleimide VII** (or other inhibitors) dissolved in DMSO
- Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl_2 , 1 mM CaCl_2 , 0.1 mg/mL BSA
- Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles
- [γ - ^{32}P]ATP
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Scintillation counter and scintillation fluid

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of **Bisindolylmaleimide VII** in DMSO. Create a serial dilution of the inhibitor in the Kinase Assay Buffer.
 - Prepare the lipid activator by sonicating a mixture of PS and DAG in buffer.

- Prepare the reaction mix containing Kinase Assay Buffer, PKC substrate peptide, and the lipid activator.
- Kinase Reaction:
 - In a microcentrifuge tube, add 10 µL of the reaction mix.
 - Add 10 µL of the diluted **Bisindolylmaleimide VII** or DMSO (for control).
 - Add 10 µL of purified PKC enzyme.
 - Pre-incubate the mixture for 10 minutes at 30°C.
 - Initiate the reaction by adding 10 µL of [γ -³²P]ATP.
 - Incubate for 10-20 minutes at 30°C.[9]
- Stopping the Reaction and Detection:
 - Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.[9]
 - Allow the paper to air dry for a few minutes.
 - Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ -³²P]ATP.[9]
 - Perform a final wash with acetone and let the papers dry completely.
 - Place each paper in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each concentration of **Bisindolylmaleimide VII** compared to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: In Vitro Glycogen Synthase Kinase-3 (GSK-3) Assay

This protocol describes a non-radioactive, luminescence-based assay using a commercial kit format (e.g., ADP-Glo™ Kinase Assay).[10][11]

Materials:

- Purified, active GSK-3 β enzyme[11]
- GSK-3 substrate peptide
- **Bisindolylmaleimide VII** (or other inhibitors) dissolved in DMSO
- Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
- ATP
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

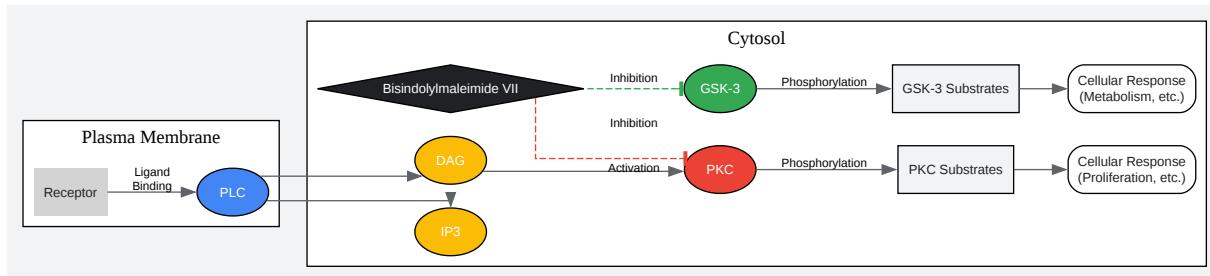
- Prepare Reagents:
 - Prepare a stock solution of **Bisindolylmaleimide VII** in DMSO. Create a serial dilution of the inhibitor in Kinase Assay Buffer.
 - Prepare the GSK-3 β enzyme and substrate dilutions in Kinase Assay Buffer.
- Kinase Reaction:
 - To the wells of a white plate, add 5 μ L of the diluted **Bisindolylmaleimide VII** or DMSO (for control).

- Add 10 µL of the GSK-3 β enzyme solution.
- Add 10 µL of the GSK-3 substrate solution.
- Initiate the reaction by adding 5 µL of ATP solution.
- Incubate the plate at 30°C for 60 minutes.

- Signal Detection:
 - After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.
 - Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate the plate at room temperature for 30-60 minutes.
 - Measure the luminescence using a plate-reading luminometer.

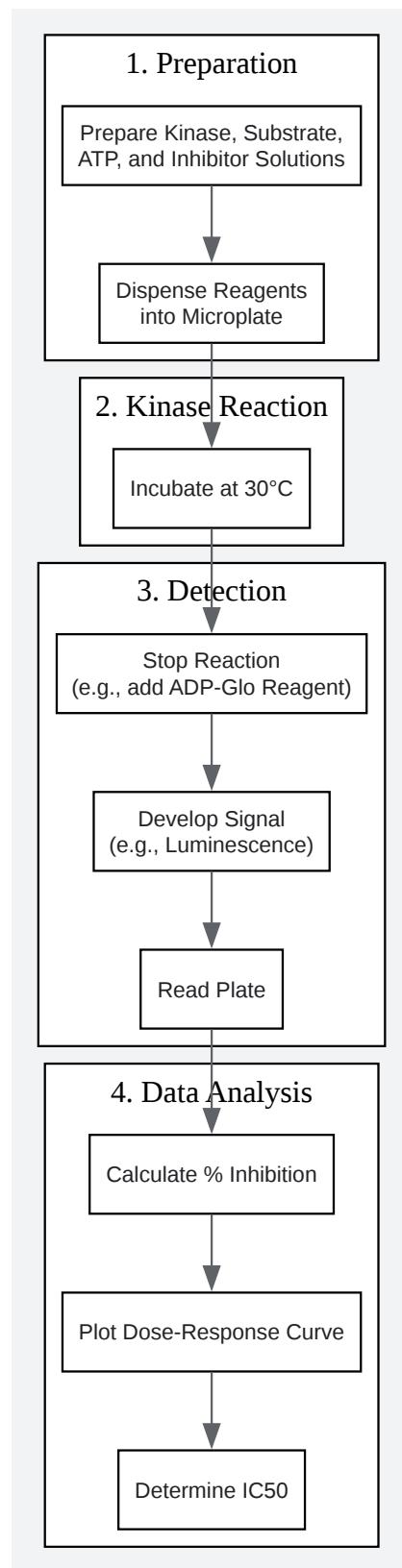
- Data Analysis:
 - The amount of ADP generated is proportional to the kinase activity and the luminescent signal.
 - Calculate the percentage of kinase inhibition for each concentration of **Bisindolylmaleimide VII** relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations



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Caption: PKC and GSK-3 Signaling Pathways and Inhibition by **Bisindolylmaleimide VII**.

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